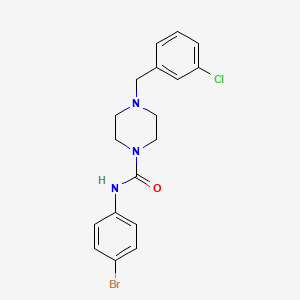
N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide, also known as BRL-15572, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BRL-15572 is a piperazine derivative that acts as a selective antagonist of the 5-HT2C receptor.
Mécanisme D'action
N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide acts as a selective antagonist of the 5-HT2C receptor. This receptor is involved in the regulation of appetite, mood, and anxiety. By blocking this receptor, N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide is able to reduce food intake, improve mood, and reduce anxiety.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of dopamine neurons in the brain, which may contribute to its anxiolytic and antidepressant effects. N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide has a number of advantages for lab experiments. It is a selective antagonist of the 5-HT2C receptor, which makes it useful for studying the role of this receptor in various physiological and behavioral processes. Additionally, N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide has been shown to have good bioavailability and is able to cross the blood-brain barrier, making it a useful tool for studying the effects of 5-HT2C receptor antagonists in the brain.
One limitation of N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide is that it has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Orientations Futures
There are a number of future directions for research on N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide. One area of research is the potential for N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide as a treatment for obesity. Further studies are needed to determine the safety and efficacy of N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide in humans for this application.
Another area of research is the potential for N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide as a treatment for drug addiction. Studies have shown that N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide can reduce cocaine self-administration in rats, but further studies are needed to determine its potential as a treatment for addiction in humans.
Finally, there is potential for N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide as a tool for studying the role of the 5-HT2C receptor in various physiological and behavioral processes. Further studies are needed to fully understand the mechanisms of action of N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide and its potential applications in research and medicine.
Conclusion:
In conclusion, N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis method of N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide involves the reaction of 4-bromoaniline with 3-chlorobenzyl chloride in the presence of a base to form N-(4-bromophenyl)-3-chlorobenzylamine. N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide acts as a selective antagonist of the 5-HT2C receptor and has been shown to have anxiolytic and antidepressant effects, reduce food intake and body weight, and reduce cocaine self-administration in rats. While N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide has a number of advantages for lab experiments, its safety and efficacy in humans are not well-established. Future research is needed to fully understand the potential applications of N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide in research and medicine.
Applications De Recherche Scientifique
N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide has been studied extensively for its potential therapeutic applications. It has been found to have anxiolytic and antidepressant effects in animal models. N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide has also been shown to reduce food intake and body weight in rodents, making it a potential treatment for obesity. Additionally, N-(4-bromophenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide has been studied for its potential in treating drug addiction, as it has been shown to reduce cocaine self-administration in rats.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-4-[(3-chlorophenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClN3O/c19-15-4-6-17(7-5-15)21-18(24)23-10-8-22(9-11-23)13-14-2-1-3-16(20)12-14/h1-7,12H,8-11,13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKYHOBYHOQLFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4746484.png)
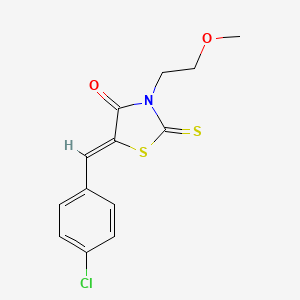
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4746525.png)

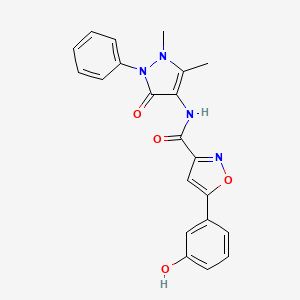
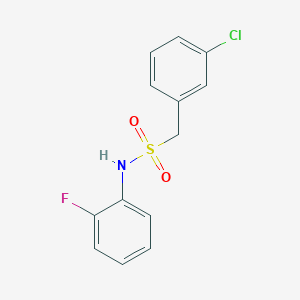
![methyl 4-{[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzoate](/img/structure/B4746549.png)
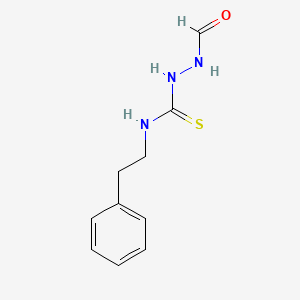
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-propanamine hydrochloride](/img/structure/B4746558.png)
![methyl 3-[2-(benzylamino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4746562.png)
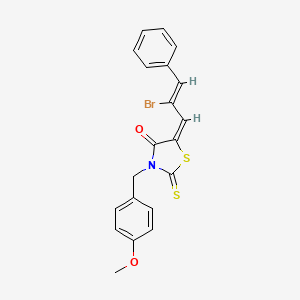
![methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4746573.png)
![ethyl 1-({[3-(methylthio)phenyl]amino}carbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4746574.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(4-isopropylphenyl)urea](/img/structure/B4746582.png)